

3-Methyl-2(5H)-furanone CAS number and chemical structure

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Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

Cat. No.: B1582225

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An In-Depth Technical Guide to 3-Methyl-2(5H)-furanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone (CAS No: 22122-36-7) is a volatile, five-membered conjugated lactone that has garnered significant interest in various scientific fields.^[1] Naturally occurring in substances like pandan leaves, Thai soy sauce, and roasted coffee, its applications extend from being a flavoring agent to a valuable building block in the synthesis of complex molecules like strigol analogs.^{[1][2]} Of particular interest to the drug development community is its role as a scaffold for novel therapeutic agents, with the broader class of 2(5H)-furanone derivatives exhibiting a range of biological activities, including antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of **3-Methyl-2(5H)-furanone**, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Properties

3-Methyl-2(5H)-furanone, also known as α -Methyl- γ -crotonolactone or 2-Methyl-2-butenolide, is a chiral molecule with the chemical formula $C_5H_6O_2$.^[2] Its fundamental properties are summarized below.

Chemical Structure:

- SMILES:CC1=CCOC1=O
- InChI:InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3

Table 1: Physicochemical Properties of 3-Methyl-2(5H)-furanone

Property	Value	Reference(s)
CAS Number	22122-36-7	
Molecular Formula	C ₅ H ₆ O ₂	
Molecular Weight	98.10 g/mol	
Appearance	Liquid	
Density	1.13 g/mL at 25 °C	
Boiling Point	97-99 °C at 20 mmHg	
Refractive Index (n _{20/D})	1.467	
Flash Point	93.4 °C (Closed Cup)	

Spectroscopic Data

The structural elucidation of **3-Methyl-2(5H)-furanone** is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
~7.26	Singlet	H-4 (vinylic)	[3]
~4.80	Singlet	H-5 (methylene)	[3]
~1.93	Singlet	H-6 (methyl)	[3]

Table 3: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Assignment
~174	C-2 (carbonyl)
~145	C-4 (vinylic)
~135	C-3 (vinylic)
~70	C-5 (methylene)
~10	C-6 (methyl)

Note: These are typical chemical shift values for 2(5H)-furanone scaffolds and may vary slightly.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
~1755-1787	C=O stretch (lactone)
~1600	C=C stretch (aromatic ring)

Note: These are characteristic absorption bands for 2(5H)-furanone derivatives.^[4]

Experimental Protocols: Synthesis

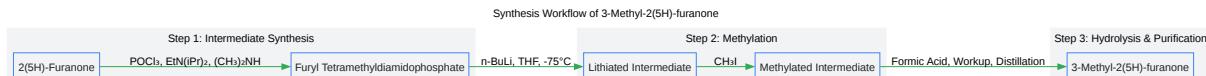
Several synthetic routes to **3-Methyl-2(5H)-furanone** have been reported. A high-yield (77%) method starting from commercially available α -methyl- γ -butyrolactone has been described by Cruz-Almanza and Padilla Higareda.^[1] Another well-documented procedure is provided in *Organic Syntheses*.

Synthesis via Lithiation of a Furyl Phosphorodiamide (Nasman, J. H. Org. Synth. 1989, 68, 162)

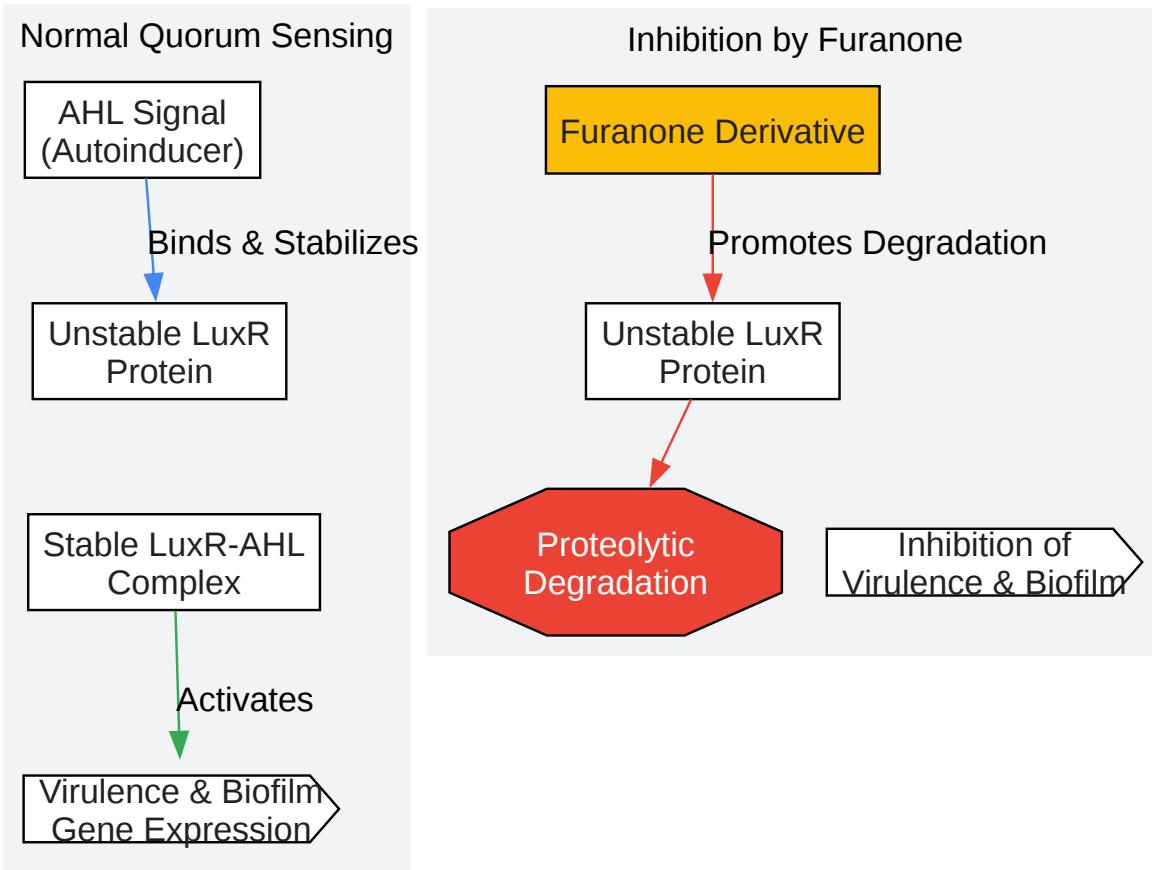
This method involves the methylation of a lithiated furan derivative followed by hydrolysis.

Experimental Protocol:

- Preparation of Furyl Tetramethyldiamidophosphate: 2(5H)-Furanone is reacted with phosphoryl chloride and ethyldiisopropylamine, followed by treatment with dimethylamine to produce the diamidophosphate intermediate.
- Lithiation and Methylation: The furyl tetramethyldiamidophosphate (50 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 90 mL) and cooled to -75°C. A 2.51 M hexane solution of butyllithium (55 mmol) is added at a rate that maintains the temperature below -60°C.[5]
- After chilling for 10 minutes, methyl iodide (63 mmol) in THF (20 mL) is added, keeping the temperature below -55°C.[5]
- Hydrolysis and Workup: The reaction mixture is stirred for several hours and then quenched by the addition of formic acid. The mixture is partitioned between ethyl acetate and a sodium chloride-sodium carbonate solution.
- The organic phase is washed, dried over magnesium sulfate, and the solvent is removed via evaporation.
- Purification: The crude product is purified by distillation to yield **3-Methyl-2(5H)-furanone** (64% yield), with a boiling point of 97–101°C at 19 mm Hg.[5]



Mechanism of Quorum Sensing Inhibition by Furanones



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